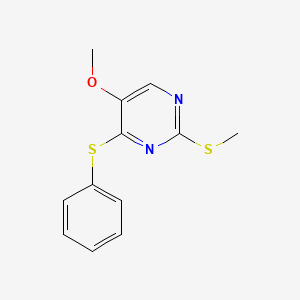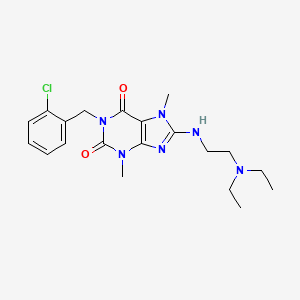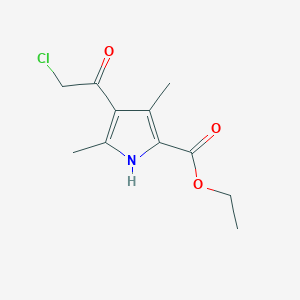
3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Spectroscopic Characterizations : The synthesis of nalidixic acid carbonyl hydrazones derivatives, including a compound structurally related to the one of interest, involved detailed spectroscopic characterizations (IR, NMR, and X-ray diffraction studies) to elucidate their structures. DFT studies were also performed to optimize the geometric structures of these compounds (Bergamini et al., 2016).
Antiproliferative Screening : New derivatives were synthesized for in vitro antiproliferative screening against human tumor cell lines. The study highlights the synthesis process and the chemical structures of these compounds, demonstrating the potential biomedical applications of such derivatives (Wójcicka & Becan, 2015).
Predicting Biological Activity : The synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazole ring was aimed at predicting their biological activity. This research showcases the potential of these compounds in various applications based on their predicted properties (Kharchenko et al., 2008).
Potential Applications
Water Oxidation Catalysts : Research into the synthesis of Ru complexes using related compounds has demonstrated their effectiveness in catalyzing water oxidation, a critical reaction for energy conversion and storage technologies (Zong & Thummel, 2005).
Treatment of Idiopathic Pulmonary Fibrosis : A diastereoselective synthesis was reported for a compound as a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis, illustrating the significance of such compounds in developing new medications (Anderson et al., 2016).
Anticancer Agents : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines explored their anti-cancer activities, suggesting the potential of such compounds in cancer treatment strategies (Redda & Gangapuram, 2007).
Propiedades
IUPAC Name |
1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-3-22-9-14(15(24)13-5-4-11(2)20-17(13)22)18(25)23-7-6-12(8-23)16-19-10-26-21-16/h4-5,9-10,12H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKFIEBFBGAWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)
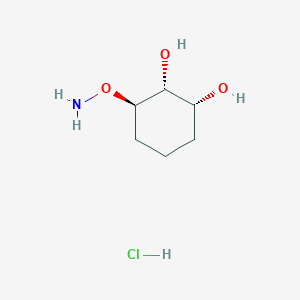
![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)
![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)
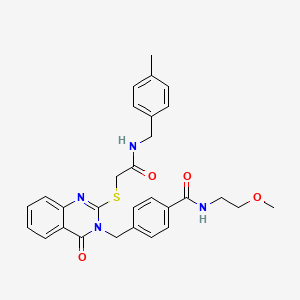
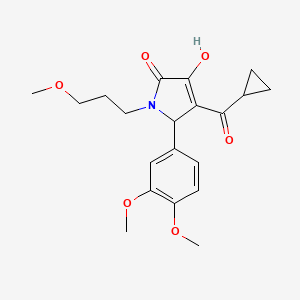
methanone](/img/structure/B2537159.png)
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)
